molecular formula C17H19ClN4O2 B284711 Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

カタログ番号: B284711
分子量: 346.8 g/mol
InChIキー: BTAXZKOCRXQNFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as EPCPT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. In

科学的研究の応用

Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models (Wang et al., 2017). Additionally, it has been shown to have potential as a therapeutic agent for the treatment of anxiety disorders and epilepsy (Bhattacharya et al., 2019).

作用機序

The exact mechanism of action of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood, but it is believed to act on the GABA-A receptor, which plays a role in regulating neuronal excitability and anxiety (Bhattacharya et al., 2019). This compound has been shown to enhance the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity and reduced anxiety (Wang et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can lead to decreased anxiety and improved mood (Bhattacharya et al., 2019). Additionally, it has been shown to have anticonvulsant effects, which may be due to its ability to enhance GABAergic neurotransmission (Wang et al., 2017).

実験室実験の利点と制限

One advantage of using Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments is its high yield and purity, which makes it a reliable compound for research. Additionally, its ability to modulate GABAergic neurotransmission makes it a useful tool for studying the role of the GABA-A receptor in anxiety and epilepsy. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

将来の方向性

There are several future directions for research on Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of anxiety and epilepsy. Further studies are needed to determine the optimal dosage and administration route for this compound, as well as its safety and efficacy in humans. Additionally, research on the mechanism of action of this compound may lead to the development of new drugs that target the GABA-A receptor for the treatment of neurological disorders. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound may provide insights into its potential use in drug delivery systems.
In conclusion, this compound is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. While its mechanism of action is not fully understood, it has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Further research is needed to determine its potential as a therapeutic agent for the treatment of anxiety and epilepsy, as well as to elucidate its mechanism of action and explore its use in drug delivery systems.

合成法

The synthesis of Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by the addition of propylamine and triethyl orthoformate. The resulting product is then treated with hydrazine hydrate to yield this compound in high yield and purity (Wang et al., 2017).

特性

分子式

C17H19ClN4O2

分子量

346.8 g/mol

IUPAC名

ethyl 7-(4-chlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H19ClN4O2/c1-3-5-13-14(16(23)24-4-2)15(11-6-8-12(18)9-7-11)22-17(21-13)19-10-20-22/h6-10,15H,3-5H2,1-2H3,(H,19,20,21)

InChIキー

BTAXZKOCRXQNFQ-UHFFFAOYSA-N

異性体SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC

SMILES

CCCC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)Cl)C(=O)OCC

正規SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Cl)C(=O)OCC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。